molecular formula C22H30N2O5 B13578422 1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate

1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate

Cat. No.: B13578422
M. Wt: 402.5 g/mol
InChI Key: XNRNHQPTDMHWCE-LAUBAEHRSA-N
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Description

1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the Spirocyclic Core:

      Starting Materials: Benzylamine, tert-butyl acrylate, and methyl 3-oxobutanoate.

      Reaction Conditions: The initial step involves a [3+2] cycloaddition reaction under reflux conditions in the presence of a suitable catalyst such as a Lewis acid (e.g., BF3·OEt2).

  • Functional Group Transformations:

      tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride (t-BuCl) and a strong base such as sodium hydride (NaH).

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can modify the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) to introduce azido groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaN3 in DMF (dimethylformamide) solvent.

Major Products:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced spirocyclic derivatives.

    Substitution: Formation of azido-substituted derivatives.

Scientific Research Applications

1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a scaffold in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    Spirocyclic Compounds: Such as spirooxindoles and spirotetrahydroquinolines.

    Benzyl Derivatives: Compounds like benzylpiperazines and benzylisoquinolines.

Uniqueness: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate

InChI

InChI=1S/C22H30N2O5/c1-20(2,3)29-19(26)24-13-22(14-24)17-11-23(10-16-8-6-5-7-9-16)12-21(17,15-28-22)18(25)27-4/h5-9,17H,10-15H2,1-4H3/t17-,21+/m0/s1

InChI Key

XNRNHQPTDMHWCE-LAUBAEHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@H]3CN(C[C@]3(CO2)C(=O)OC)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3CN(CC3(CO2)C(=O)OC)CC4=CC=CC=C4

Origin of Product

United States

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